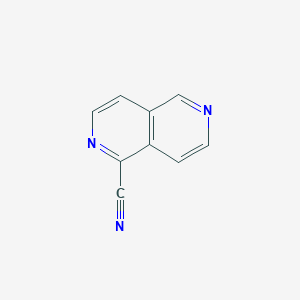

2,6-Naphthyridine-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-naphthyridine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-8-2-3-11-6-7(8)1-4-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARXAMKXXAUEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Naphthyridine 1 Carbonitrile and Its Derivatives

Strategic Approaches to the 2,6-Naphthyridine (B1209661) Core Synthesis

The construction of the bicyclic 2,6-naphthyridine ring system is a key challenge that has been addressed through various innovative synthetic strategies. These methods aim for efficiency, diversity, and control over substitution patterns.

Cyclization Reactions in Naphthyridine Ring Formation

Cyclization reactions are fundamental to the formation of the 2,6-naphthyridine core. A prominent example involves the acid-catalyzed cyclization of appropriately substituted pyridine (B92270) precursors. For instance, the treatment of 3-cyano-methylpyridine-4-carbonitriles with a base can induce intramolecular cyclization to yield 3-amino-2,6-naphthyridine derivatives. researchgate.net This amino group can then be further functionalized. Another approach involves the cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide, which leads to the formation of 3-amino-4-methyl-2,6-naphthyridine. cdnsciencepub.com This intermediate can subsequently be converted into 4-methyl-2,6-naphthyridine. cdnsciencepub.com

A microwave-assisted method has also been developed for the synthesis of 2,6-naphthyridine and its derivatives starting from 4-cyano-3-pyridylacetonitrile. This environmentally friendly approach utilizes microwave irradiation to promote the cyclization of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide, affording 3-amino-1-bromo-2,6-naphthyridine in high yield. This intermediate serves as a versatile precursor for further transformations to access a range of 2,6-naphthyridine derivatives.

| Starting Material | Reagents | Product | Reference |

| 3-Cyano-methylpyridine-4-carbonitriles | Base | 3-Amino-2,6-naphthyridine derivatives | researchgate.net |

| 2-(4-Cyano-3-pyridyl)propionitrile | Anhydrous HBr | 3-Amino-4-methyl-2,6-naphthyridine | cdnsciencepub.com |

| 4-Cyano-3-pyridylacetonitrile | Anhydrous HBr, Microwave | 3-Amino-1-bromo-2,6-naphthyridine |

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecular scaffolds like 2,6-naphthyridines in a single step. While specific MCRs leading directly to 2,6-naphthyridine-1-carbonitrile are not extensively documented, the principles of MCRs are applicable to the synthesis of highly substituted pyridines, which are key precursors. nih.govnih.gov For example, a pseudo-four-component reaction has been reported for the synthesis of chromeno[4,3,2-de] cdnsciencepub.comnih.govnaphthyridines, which involves the reaction of two equivalents of malononitrile (B47326) with aromatic aldehydes and 2'-hydroxyacetophenones under visible light irradiation. rsc.org The development of MCRs for the direct and efficient synthesis of the 2,6-naphthyridine core remains an active area of research. nih.govekb.eg

Tandem Reactions and Domino Processes in 2,6-Naphthyridine Synthesis

Tandem reactions, also known as domino or cascade reactions, provide an elegant and efficient strategy for the synthesis of complex molecules by combining multiple bond-forming events in a single operation. nih.govchemistryworld.com A notable example in the context of naphthyridine synthesis is the development of a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org While this example pertains to the 1,6-naphthyridine (B1220473) isomer, the underlying principle of designing a cascade sequence could be adapted for the synthesis of 2,6-naphthyridines. A rhodium-catalyzed [2+2+2] cycloaddition of cyano-yne-allene scaffolds followed by a dehydrogenative process has been reported to provide convenient access to 2,6-naphthyridine derivatives. researchgate.net

Precursor-Based Synthetic Routes to this compound Analogs

The synthesis of this compound and its analogs often relies on the strategic use of pre-functionalized precursors, particularly those derived from pyridine.

Derivations from Pyridine Precursors

Pyridine derivatives are versatile and readily available starting materials for the construction of the 2,6-naphthyridine skeleton. eurekaselect.com The synthesis can be designed by forming the second pyridine ring onto a pre-existing, appropriately substituted pyridine ring. nih.govchemintech.ru For instance, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine provides a precursor that can be further elaborated. rsc.orggoogle.com

Utility of Cyano-Substituted Pyridines

Cyano-substituted pyridines are particularly valuable precursors for the synthesis of this compound. rsc.org The cyano group can act as a linchpin for the construction of the second ring and can be incorporated into the final target molecule. A key strategy involves the use of 3-cyano-4-substituted pyridines. For example, as mentioned earlier, the intramolecular cyclization of 3-cyano-methylpyridine-4-carbonitrile is a direct route to an amino-substituted 2,6-naphthyridine, which can be a precursor to the 1-carbonitrile derivative. researchgate.net

The synthesis of 2,6-naphthyridine itself has been achieved from 4-cyano-3-pyridylacetonitrile. This process involves the cyclization to form a 3-amino-1-bromo-2,6-naphthyridine, followed by a series of transformations including diazotization, substitution with hydrazine (B178648), and subsequent oxidation to yield the unsubstituted 2,6-naphthyridine. The introduction of the 1-carbonitrile group could potentially be achieved by modification of the substituents at the 1-position of these intermediates.

| Precursor | Key Transformation | Resulting Scaffold | Reference |

| 3-Cyano-methylpyridine-4-carbonitrile | Intramolecular cyclization | 3-Amino-2,6-naphthyridine | researchgate.net |

| 4-Cyano-3-pyridylacetonitrile | Cyclization, diazotization, substitution, oxidation | 2,6-Naphthyridine |

The development of novel methods for the preparation of 2-cyanopyridines, which can serve as starting materials, is also crucial. google.com These methods often focus on improving yields, avoiding harsh reagents, and simplifying procedures for industrial-scale applications. google.com

Condensation Reactions Involving Pyridine Moieties

A primary and well-established route to the 2,6-naphthyridine core involves the construction of the second pyridine ring onto a pre-existing, suitably functionalized pyridine substrate. benthamdirect.comeurekaselect.com This approach leverages the availability of diverse pyridine derivatives to build the bicyclic system.

A key example is the synthesis of the parent 2,6-naphthyridine from 4-cyano-3-pyridylacetonitrile. In this multi-step sequence, the pyridine-containing starting material undergoes a cyclization reaction triggered by anhydrous hydrogen bromide. This initial condensation forms a new, fused heterocyclic ring, resulting in the intermediate 3-amino-1-bromo-2,6-naphthyridine. This demonstrates the direct use of a pyridine nitrile to form the second ring of the naphthyridine system.

Further transformations of this intermediate, including diazotization to replace the amino group and subsequent reactions to remove the bromine atoms, ultimately yield the unsubstituted 2,6-naphthyridine. This method highlights a classic strategy where the final aromatic system is achieved through a series of condensation and functional group interconversions built upon a pyridine framework.

Analogous strategies have been employed for related isomers, such as the 1,6-naphthyridin-2(1H)-ones, which can be synthesized from starting materials like 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinonitrile. nih.govresearchgate.net These methods rely on the condensation of the pyridine precursor with a molecule that provides the remaining atoms for the new ring, such as malonamide (B141969) or methyl phenylacetate. nih.gov

Transformations from Other Heterocyclic Intermediates

While building from pyridine moieties is common, the 2,6-naphthyridine scaffold can also be accessed through the transformation of other existing heterocyclic systems. benthamdirect.comeurekaselect.com This approach can involve rearrangement reactions or the construction of the naphthyridine core upon another heterocyclic template.

For instance, a synthetic route to benzo[c] eurekaselect.comnih.govnaphthyridin-5-ones involves first building the pyridine nucleus onto quinolin-2-one precursors. researchgate.net This transforms one heterocyclic system (a quinolinone) into a more complex, fused naphthyridine derivative, showcasing the principle of using one heterocycle as a foundation for another. researchgate.net

While direct, simple rearrangements of one heterocycle into the 2,6-naphthyridine core are less commonly documented, analogous transformations are known for other isomers. The 2,7-naphthyridine (B1199556) scaffold, for example, has been synthesized through the rearrangement of systems like pyrrolo[3,4-c]pyridines. nih.gov These reactions, often a type of Smiles rearrangement, demonstrate that with the correct substitution pattern and reaction conditions, intramolecular rearrangements can be a powerful tool for accessing the naphthyridine framework. nih.gov

Construction from Acyclic Substrates

The de novo synthesis of the 2,6-naphthyridine ring system from entirely acyclic, or at least non-heterocyclic, starting materials represents a powerful strategy that allows for significant structural diversity in the final product. benthamdirect.comeurekaselect.com These methods build the bicyclic core through a cascade of bond-forming events.

A modern and elegant example is the rhodium-catalyzed C–H activation and subsequent [4+2] cycloaddition-annulation process. thieme-connect.com In this methodology, polyaryl-substituted 2,6-naphthyridine derivatives are assembled from fumaric acid and diaryl alkynes. thieme-connect.com This reaction constructs the complex heterocyclic scaffold in a convergent manner from relatively simple, non-cyclic precursors, highlighting an efficient approach to highly functionalized 2,6-naphthyridines. thieme-connect.com This strategy is particularly valuable for creating electron-deficient building blocks for use in conjugated polymers and other advanced materials. thieme-connect.com

Contemporary Synthetic Enhancements and Methodological Innovations

Recent advancements in synthetic organic chemistry have focused on improving the efficiency, safety, and environmental footprint of chemical transformations. These innovations are increasingly being applied to the synthesis of complex heterocycles like 2,6-naphthyridine.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.

A notable application of this technique is in the synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile. Several steps in this pathway, including the initial cyclization with hydrogen bromide and the final oxidation with cupric sulfate (B86663), were significantly enhanced by using microwave heating instead of conventional methods. The cyclization to form 3-amino-1-bromo-2,6-naphthyridine and the final oxidation to 2,6-naphthyridine were accomplished in just a few minutes under microwave irradiation, demonstrating a marked improvement in efficiency.

The table below compares the reaction conditions for a key step in the synthesis of 2,6-naphthyridine using both conventional and microwave-assisted heating, illustrating the benefits of the MAOS technique.

| Step | Method | Reagents | Time | Yield | Reference |

| Cyclization | Microwave | 4-cyano-3-pyridylacetonitrile, HBr | Few minutes | 80.3% | |

| Oxidation | Conventional | 1,3-dihydrazino-2,6-naphthyridine, CuSO₄ | 15 min (boiling) | 93.0% | |

| Oxidation | Microwave | 1,3-dihydrazino-2,6-naphthyridine, CuSO₄ | Few minutes | 83.0% |

Catalyst-Free Reaction Conditions and Green Chemistry Principles

In line with the principles of green chemistry, which advocate for the design of chemical processes that reduce or eliminate hazardous substances, efforts have been made to develop syntheses under milder and more environmentally benign conditions. This includes minimizing the use of toxic reagents and solvents and developing catalyst-free reactions.

The microwave-assisted synthesis of 2,6-naphthyridines has been described as an eco-sustainable and environmentally benign method. By drastically reducing reaction times, microwave heating lowers energy consumption. Furthermore, such rapid and clean reactions can lead to easier purification and less solvent waste.

While many heterocyclic syntheses rely on metal catalysts, there is a growing interest in developing catalyst-free alternatives. For the related 1,6-naphthyridine isomer, an innovative, one-pot, catalyst-free synthesis has been reported. ekb.eg This reaction proceeds efficiently in water, an environmentally friendly solvent, avoiding the need for expensive catalysts and toxic organic solvents. ekb.eg Such approaches, which construct complex molecules without the need for a catalyst, represent a significant advance in sustainable chemical synthesis. ekb.eg

One-Pot Synthetic Strategies for Efficiency

One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products in a single reaction vessel without isolating intermediates. ekb.egacs.org This approach saves time, resources, and reduces waste, making it a cornerstone of modern synthetic efficiency.

While a specific one-pot synthesis for this compound was not detailed in the provided research, the strategy has been successfully applied to closely related naphthyridine systems. For example, a sequential three-component reaction under microwave irradiation has been developed for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. researchgate.net This method combines a 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine in acetic acid to rapidly generate the target compounds in excellent yields. researchgate.net

Similarly, multicomponent coupling reactions have been utilized to create pyrano- and furano-fused 1,6-naphthyridine derivatives. ekb.eg These reactions, involving precursors like 4-aminopyridine (B3432731) and cyclic enol ethers, demonstrate the power of MCRs to build molecular complexity in a single, efficient step. ekb.eg The rhodium-catalyzed C–H activation/annulation reaction to form polyaryl-substituted 2,6-naphthyridines also functions as a one-pot process, assembling the core from multiple components in one synthetic operation. thieme-connect.com These examples underscore the immense potential of one-pot strategies for the efficient and diverse synthesis of the broader naphthyridine family.

Enantioselective and Diastereoselective Synthesis of Naphthyridine Scaffolds

The development of stereoselective synthetic methods is crucial for accessing chiral molecules with specific biological activities. While literature specifically detailing the enantioselective and diastereoselective synthesis of this compound is limited, methodologies applied to related naphthyridine and other nitrogen-containing heterocyclic scaffolds offer valuable insights into potential strategies.

Recent research has demonstrated the diastereoselective synthesis of pyrano and furano naphthyridine derivatives through a multi-component coupling reaction. nih.gov This approach utilizes camphor (B46023) sulfonic acid (CSA) as a catalyst in a reaction between 4-aminopyridine and cyclic enol ethers, predominantly yielding products with cis diastereoselectivity. nih.gov Interestingly, the addition of water to the reaction medium can shift the diastereoselectivity towards the trans isomer. nih.gov Such strategies, involving the controlled formation of stereocenters in fused ring systems, could potentially be adapted for the synthesis of chiral derivatives of 2,6-naphthyridine.

Furthermore, diastereoselective methods have been successfully employed for the synthesis of other complex heterocyclic systems, such as 2,3,6-trisubstituted piperidines. nih.gov These methods achieve stereocontrol through various techniques, including kinetic protonation of a nitronate, equilibration of a nitro group under thermodynamic control, and the use of different reducing agents to control the stereochemistry at specific positions. nih.gov These principles of stereocontrol could inspire the design of diastereoselective routes to substituted 2,6-naphthyridine-1-carbonitriles.

The following table summarizes key findings in the diastereoselective synthesis of related heterocyclic compounds, which could serve as a basis for developing stereoselective syntheses of 2,6-naphthyridine scaffolds.

| Starting Materials | Catalyst/Reagent | Product Type | Key Finding |

| 4-Aminopyridine, Cyclic Enol Ethers | Camphor Sulfonic Acid (CSA) | Pyrano and Furano Naphthyridine Derivatives | Achieved high yields with predominantly cis diastereoselectivity. Addition of water shifted selectivity to the trans isomer. nih.gov |

| Nitroketone, Phenylmethanimine | Not specified | 2-Phenyl-6-alkyl-3-aminopiperidines | Stereocontrol achieved at C-2/C-3 via kinetic protonation or thermodynamic equilibration, and at C-6 via choice of imine reduction method. nih.gov |

Optimization Parameters in this compound Synthesis

The practical application of any synthetic methodology hinges on its efficiency and the purity of the final product. This section explores the optimization of reaction conditions and purification techniques for the synthesis of this compound and its derivatives.

Reaction Conditions and Yield Enhancement

A significant advancement in the synthesis of 2,6-naphthyridines has been the application of microwave irradiation to promote reactions, leading to enhanced yields and reduced reaction times. A notable example is the synthesis of 2,6-naphthyridine derivatives from 4-cyano-3-pyridylacetonitrile. This method involves a series of microwave-assisted steps, including cyclization, diazotization, and subsequent functional group manipulations, to afford the desired products in excellent yields.

For instance, the initial cyclization of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide under microwave irradiation yields 3-amino-1-bromo-2,6-naphthyridine in 80.3% yield. Subsequent diazotization and further transformations also benefit from microwave heating, highlighting its potential for efficient synthesis.

The following table outlines the reaction conditions and yields for the microwave-assisted synthesis of 2,6-naphthyridine, demonstrating the effectiveness of this technique for yield enhancement.

| Reactant | Reagents | Conditions | Product | Yield (%) |

| 4-Cyano-3-pyridylacetonitrile | Anhydrous HBr | Microwave irradiation | 3-Amino-1-bromo-2,6-naphthyridine | 80.3 |

| 3-Amino-1-bromo-2,6-naphthyridine | Sodium nitrite (B80452), HBr | Not specified | 1,3-Dibromo-2,6-naphthyridine | 72 |

| 1,3-Dibromo-2,6-naphthyridine | 85% Hydrazine hydrate (B1144303) | Not specified | 1,3-Dihydrazino-2,6-naphthyridine | Quantitative |

| 1,3-Dihydrazino-2,6-naphthyridine | 10% Copper sulfate, Acetic acid | Microwave irradiation | 2,6-Naphthyridine | 83 |

Purity Attainment and Isolation Techniques

Achieving high purity of the target compound is paramount, particularly for applications in medicinal chemistry. Various chromatographic and crystallization techniques are employed for the purification of naphthyridine derivatives.

In the synthesis of a series of 8-hydroxy-1,6-naphthyridine-7-carbonitrile (B8733840) derivatives, preparative High-Performance Liquid Chromatography (HPLC) was utilized as the final purification step to isolate the desired compounds. nih.gov This technique is highly effective for separating complex mixtures and affording products with high purity.

Crystallization is another powerful method for purification. A method for the purification of a complex naphthaldehyde derivative involves crystallization from a diethyl ether solution by the addition of hexane. google.com This process of solvent-antisolvent crystallization allows for the isolation of the product in a crystalline form with enhanced purity. google.com The choice of solvents and the temperature of crystallization are critical parameters that are optimized to maximize yield and purity. google.com

The following table summarizes isolation techniques used for naphthyridine and related compounds.

| Compound Type | Purification Method | Key Parameters |

| 8-Hydroxy-5-(2-oxopyrrolidin-1-yl)-1,6-naphthyridine-7-carbonitrile | Preparative HPLC | Not specified |

| 2,2'-di-(1,6,7-trihydroxy-3-methyl-5-isopropyl-8-naphthaldehyde) | Crystallization | Solvent system: Diethyl ether/Hexane; Temperature: 10-30°C |

Chemical Transformations and Functionalization of the 2,6 Naphthyridine 1 Carbonitrile Scaffold

Reactivity of the Nitrile Functionality in 2,6-Naphthyridine-1-carbonitrile

The nitrile group, with its polarized carbon-nitrogen triple bond, is a key site for chemical modification. openstax.org The electrophilic nature of the carbon atom makes it susceptible to attack by a range of nucleophiles, leading to a diverse array of functional group interconversions. libretexts.org

Nucleophilic Addition Reactions at the Carbonitrile Group

The electrophilic carbon atom of the nitrile group in this compound is a prime target for nucleophilic attack. libretexts.org This reactivity is fundamental to the construction of more complex molecular architectures.

Organometallic reagents, such as Grignard and organolithium reagents, readily add to the nitrile to form an intermediate imine anion. chemistrysteps.comchadsprep.comyoutube.com Subsequent hydrolysis of this intermediate furnishes a ketone. openstax.orgchemistrysteps.com This two-step process provides a reliable method for the introduction of a new carbon-carbon bond at the C1 position of the naphthyridine ring. The general mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, followed by hydrolysis of the resulting imine salt. libretexts.orglibretexts.org

Table 1: Nucleophilic Addition to Nitriles

| Reagent | Intermediate | Final Product |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine anion salt | Ketone |

| Organolithium Reagent (R-Li) | Imine anion salt | Ketone |

| Hydride (from LiAlH₄) | Imine anion | Primary Amine |

This table summarizes the general outcomes of nucleophilic additions to nitrile groups.

Hydrolysis and Amidation Pathways of the Nitrile

The nitrile group of this compound can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. niscpr.res.in This transformation is a cornerstone of nitrile chemistry, providing access to valuable synthetic intermediates.

Selective conversion to the corresponding amide, 2,6-naphthyridine-1-carboxamide, can be achieved under both acidic and basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating attack by a weak nucleophile like water. libretexts.orglibretexts.orglibretexts.org Base-catalyzed hydrolysis, on the other hand, proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. commonorganicchemistry.com Careful control of reaction conditions, such as temperature and reaction time, is often necessary to prevent over-hydrolysis to the carboxylic acid. commonorganicchemistry.com Milder methods, such as using alkaline hydrogen peroxide or polymer-supported hydroperoxide, have been developed to improve the selectivity of this transformation. niscpr.res.incommonorganicchemistry.com

Table 2: Conditions for Nitrile Hydrolysis

| Catalyst | Product | Notes |

|---|---|---|

| Acid (e.g., H₂SO₄) | Amide or Carboxylic Acid | Over-hydrolysis to the acid can occur with prolonged heating. libretexts.org |

| Base (e.g., NaOH) | Amide or Carboxylate Salt | Careful monitoring is needed to prevent formation of the carboxylate. commonorganicchemistry.com |

| Alkaline H₂O₂ | Amide | A mild and selective method. commonorganicchemistry.com |

| Amberlyst A-26 (OH⁻) / H₂O₂ | Amide | High yields and easy work-up. niscpr.res.in |

This table presents various catalytic systems for the hydrolysis of nitriles.

Reduction Reactions of the Carbonitrile Group

The nitrile functionality can be reduced to a primary amine, providing a route to introduce a flexible and reactive aminomethyl group at the C1 position. wikipedia.orgchemguide.co.ukyoutube.com This transformation is typically accomplished using strong reducing agents or through catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines. libretexts.orgchemguide.co.ukyoutube.com The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgchemistrysteps.com An alternative and often more economical method is catalytic hydrogenation, which utilizes hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. wikipedia.orgchemguide.co.ukcommonorganicchemistry.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction, with the potential for secondary and tertiary amine formation as byproducts. wikipedia.orgcommonorganicchemistry.com Other reducing agents like borane-tetrahydrofuran (B86392) (BH₃-THF) also facilitate this conversion. youtube.comcommonorganicchemistry.com

Table 3: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent/Catalyst | Conditions |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an ether solvent, followed by aqueous workup. chemguide.co.uk |

| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas with catalysts like Pd, Pt, or Raney Nickel. wikipedia.orgchemguide.co.uk |

| Borane-Tetrahydrofuran (BH₃-THF) | Often requires heating in THF. commonorganicchemistry.com |

This table outlines common methods for the reduction of nitriles to primary amines.

Electrophilic and Nucleophilic Substitutions on the 2,6-Naphthyridine (B1209661) Core

The 2,6-naphthyridine ring system, being electron-deficient due to the presence of two nitrogen atoms, exhibits characteristic reactivity towards both electrophilic and nucleophilic reagents. The positions on the ring are not equally reactive, and the substitution patterns are influenced by the electronic effects of the nitrogen atoms and any existing substituents.

Site-Specific Halogenation and its Synthetic Utility

The introduction of halogen atoms onto the 2,6-naphthyridine scaffold is a crucial transformation that opens up avenues for further functionalization. The electron-deficient nature of the naphthyridine ring generally makes electrophilic substitution challenging. However, specific positions can be targeted under appropriate conditions. For instance, the formation of a tribromo compound during the diazotization of 3-amino-1-bromo-2,6-naphthyridine suggests that electrophilic bromination can occur at the C-4 position. This is likely due to the reaction of nitrous acid and hydrobromic acid liberating bromine, which then acts as the electrophile.

The halogenated derivatives of 2,6-naphthyridine serve as versatile intermediates for the synthesis of more complex molecules. A key synthetic route involves the diazotization of an amino-substituted naphthyridine. For example, 3-amino-1-bromo-2,6-naphthyridine can be converted to 1,3-dibromo-2,6-naphthyridine via diazotization with sodium nitrite (B80452) and hydrobromic acid. These halogenated positions can then undergo subsequent reactions, such as nucleophilic substitution, to introduce a variety of functional groups. However, catalytic reduction for dehalogenation can be complicated by the partial reduction of the naphthyridine ring itself. An alternative method for dehalogenation involves converting the bromo derivative to a dihydrazino intermediate, followed by oxidation.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Naphthyridine-1-carboxamide |

| 3-Amino-1-bromo-2,6-naphthyridine |

| 1,3-Dibromo-2,6-naphthyridine |

| 1,3-Dihydrazino-2,6-naphthyridine |

| 2,6-Naphthyridine |

This table lists the chemical compounds mentioned in the article.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille) at Halogenated Sites

Halogenated derivatives of naphthyridines are key intermediates for creating carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the core structure by introducing alkyl, alkenyl, or aryl substituents.

Negishi Coupling: This reaction, which couples organozinc reagents with organic halides, is a powerful tool for functionalizing naphthyridine rings. wikipedia.orgorganic-chemistry.org Cobalt-catalyzed Negishi cross-couplings have proven effective for the arylation of chloronaphthyridines. nih.gov For instance, the reaction of a chloronaphthyridine with an arylzinc chloride in the presence of a cobalt catalyst like CoCl₂·2LiCl and a ligand such as sodium formate (B1220265) can proceed smoothly to yield the corresponding arylated naphthyridine. nih.gov The process is tolerant of various functional groups on the arylzinc reagent. nih.gov Palladium catalysts are also widely used and offer high functional group tolerance. wikipedia.orgresearchgate.net A general method for the palladium-catalyzed Negishi cross-coupling of aryl chlorides utilizes commercially available catalysts like Pd(P(t-Bu)₃)₂. organic-chemistry.org These reactions provide a reliable route to polyfunctional naphthyridines. nih.gov

Suzuki and Stille Couplings: While specific examples on this compound are not prevalent in the reviewed literature, the principles of Suzuki (using organoboron reagents) and Stille (using organotin reagents) couplings are broadly applicable to halogenated heteroaromatics. These reactions are mainstays in medicinal chemistry for constructing biaryl systems and other complex molecules. The reactivity of the halogen (I > Br > Cl) and the choice of catalyst and ligands are critical for achieving high yields.

The following table summarizes representative conditions for cross-coupling reactions on naphthyridine scaffolds.

| Coupling Reaction | Catalyst/Ligand | Reactants | Product | Yield | Ref |

| Negishi | CoCl₂·2LiCl / HCO₂Na | 1-Chloro-2,7-naphthyridine, Arylzinc chloride | 1-Aryl-2,7-naphthyridine | 69-82% | nih.gov |

| Negishi | Pd(P(t-Bu)₃)₂ | Aryl Chloride, Organozinc compound | Unsymmetrical Biaryl | Good | organic-chemistry.org |

| Negishi | Pd₂(dba)₃ / PCyp₃ | Alkyl Halide, Alkylzinc Halide | C(sp³)-C(sp³) coupled product | High | researchgate.net |

Introduction of Diverse Functional Groups via Substitution

Nucleophilic aromatic substitution (SₙAr) is a primary strategy for introducing a wide array of functional groups onto the naphthyridine ring, especially when activated by electron-withdrawing groups and a leaving group like a halogen.

The conversion of halo-naphthyridines into derivatives bearing amino, alkoxy, or thioether functionalities is common. For example, chloro- or bromo-naphthyridines can react with various amines, often under thermal or microwave-assisted conditions, to produce amino-naphthyridines. nih.gov The reaction of 1,3-dibromo-2,6-naphthyridine with hydrazine (B178648) hydrate (B1144303) yields 1,3-dihydrazino-2,6-naphthyridine, demonstrating a direct substitution of bromine. Similarly, alkoxides can displace halides to form ether linkages. The versatility of this approach allows for the late-stage functionalization of the naphthyridine scaffold, which is a significant advantage in the synthesis of compound libraries for drug discovery. nih.govacs.org Triflate groups, another excellent leaving group, can also be displaced by nucleophiles such as cyanides to introduce additional nitrile functionalities. nih.gov

The table below illustrates substitution reactions on naphthyridine cores.

| Leaving Group | Nucleophile | Product Functional Group | Example System | Ref |

| Bromine | Hydrazine Hydrate | Hydrazino | 2,6-Naphthyridine | |

| Chlorine | Amines | Amino | 1,5-Naphthyridine | nih.gov |

| Chlorine | Sodium Methanethiol | Methylsulfanyl | 1,5-Naphthyridine | nih.gov |

| Triflate | Cyanide | Cyano | 1,5-Naphthyridine | nih.gov |

Cyclization and Annulation Reactions Involving the Naphthyridine System

The this compound framework can act as a building block for constructing more complex, fused polycyclic heterocyclic systems through cyclization and annulation reactions. rsc.org

Formation of Fused Polycyclic Heterocycles

Annulation reactions involve the construction of a new ring fused to the existing naphthyridine scaffold. A common strategy involves using a substituted naphthyridine that bears functional groups capable of participating in a ring-forming reaction with an external reagent.

For instance, a 3-amino-2,7-naphthyridine derivative, formed from a corresponding chloro-cyano precursor by reaction with hydrazine, can undergo condensation and cyclization with acetylacetone. This sequence results in the fusion of a pyrimidine (B1678525) ring, leading to a tetracyclic pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine system. researchgate.net Such strategies are powerful for rapidly increasing molecular complexity and accessing novel heterocyclic scaffolds. uzhnu.edu.uamdpi.com

Intramolecular Cyclization Pathways for Novel Ring Systems

Intramolecular cyclizations offer a regioselective route to fused systems, where a tethered side chain on the naphthyridine ring reacts with another position on the core. A notable example is the tandem nitrile hydration/cyclization of 2-cyanoalkyl nicotinic esters. This process, under mild conditions, affords 1,6-naphthyridine-5,7-diones. acs.org Another approach involves the treatment of cyanomethyl substituted pyridones with acid, which can induce cyclization to form systems like pyrano[4,3-b]pyridine-2,7-diones, which are precursors to 1,6-naphthyridin-2(1H)-ones. nih.gov These intramolecular pathways are efficient for creating bicyclic and tricyclic structures that are central to many biologically active molecules.

Oxidation and Reduction Chemistry of the Naphthyridine Ring System

The redox chemistry of the naphthyridine core is a key aspect of its reactivity. nih.gov Oxidation can lead to the formation of N-oxides or the aromatization of partially saturated rings, while reduction can hydrogenate the heterocyclic system.

Oxidation: The nitrogen atoms in the 2,6-naphthyridine ring can be oxidized to form N-oxides using reagents like 3-chloroperoxybenzoic acid (m-CPBA). nih.gov These N-oxides are valuable intermediates for further functionalization. Another important oxidative transformation is the aromatization of tetrahydro-naphthyridine derivatives to their fully aromatic counterparts. This can be achieved using various oxidizing agents, such as selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through metal-mediated dehydrogenation. nih.gov The oxidation of a dihydrazino-2,6-naphthyridine with cupric sulfate (B86663) is a method to generate the unsubstituted 2,6-naphthyridine ring system.

Reduction: The reduction of the naphthyridine ring must be approached with care. Catalytic reduction of halogenated naphthyridines, for instance, is often not a suitable method for simple dehalogenation because it can lead to the partial reduction of the heterocyclic ring itself. This highlights the susceptibility of the electron-deficient naphthyridine system to hydrogenation.

Advanced Spectroscopic and Analytical Characterization of 2,6 Naphthyridine 1 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra, a complete picture of atomic arrangement and connectivity can be assembled.

The ¹H NMR spectrum of 2,6-naphthyridine-1-carbonitrile is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the bicyclic ring system. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the two nitrogen atoms and the carbonitrile group (-C≡N). oregonstate.edu Protons on aromatic rings typically resonate between 7.0 and 9.5 ppm. compoundchem.comlibretexts.org

The protons H-3 and H-4 would appear as an AX system of two doublets, as would the H-7 and H-8 protons. The H-5 proton, being isolated, would appear as a singlet. Due to the strong electron-withdrawing and anisotropic effect of the nitrile group at the C-1 position, protons in the same ring (H-3, H-4) and the adjacent H-5 are expected to be shifted downfield compared to the unsubstituted 2,6-naphthyridine (B1209661). Specifically, H-8, being furthest from the electron-withdrawing groups, would likely be the most upfield signal, while H-3 and H-5 would be significantly downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.5 - 8.8 | Doublet | ~5-6 |

| H-4 | 7.8 - 8.1 | Doublet | ~5-6 |

| H-5 | 9.3 - 9.6 | Singlet | - |

| H-7 | 9.0 - 9.3 | Doublet | ~6-7 |

| H-8 | 8.0 - 8.3 | Doublet | ~6-7 |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the eight carbons of the naphthyridine core and the one carbon of the nitrile group. The wide chemical shift range in ¹³C NMR, typically 0-220 ppm, allows for excellent signal dispersion, often preventing the peak overlap seen in ¹H NMR. libretexts.orgnih.gov

The carbon of the nitrile group (C≡N) is expected to appear in a characteristic window of 110-120 ppm. oregonstate.eduwisc.edu The carbons of the aromatic rings resonate between approximately 120 and 160 ppm. The quaternary carbons (C-1, C-4a, C-6, C-8a), lacking directly attached protons, generally show weaker signals. oregonstate.edu The chemical shifts for the parent 2,6-naphthyridine provide a baseline, with expected downfield shifts for C-1, C-3, and C-8a due to the electronic effects of the nitrile substituent. spectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~135-140 |

| C-3 | ~145-150 |

| C-4 | ~122-125 |

| C-4a | ~140-143 |

| C-5 | ~120-123 |

| C-7 | ~150-155 |

| C-8 | ~125-128 |

| C-8a | ~148-152 |

| C≡N | ~115-120 |

Note: These values are estimated based on experimental data for the parent 2,6-naphthyridine spectrabase.com and known substituent chemical shift effects.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals, especially for complex structures. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. nih.gov For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-7 and H-8, confirming their connectivity within each respective ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). nih.gov It would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its already identified proton signal from the ¹H spectrum (e.g., H-3 to C-3, H-4 to C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons. Key HMBC correlations would include:

H-3 correlating to C-1, C-4a, and C-4.

H-5 correlating to C-4, C-4a, C-6, and C-8a.

H-8 correlating to C-6, C-7, and C-4a. These long-range correlations are essential for piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. For a planar molecule like this, NOESY can help confirm assignments by showing correlations between protons on the same face of the molecule, such as between H-4 and H-5.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is highly effective for identifying the key functional groups in this compound. The most prominent and diagnostic absorption would be from the carbon-nitrogen triple bond (C≡N) of the nitrile group. This vibration gives rise to a sharp and typically strong absorption band. For aromatic nitriles, this peak is found in the 2240–2220 cm⁻¹ region. Other expected bands include those for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C and C=N stretching vibrations in the 1650–1400 cm⁻¹ fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

| Aromatic Hydrocarbon | C-H stretch | 3100 - 3000 | Medium |

| Nitrile | C≡N stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic Rings | C=C / C=N stretch | 1650 - 1400 | Medium to Strong |

Based on available search results, no specific experimental data for the Raman spectroscopy of this compound or its close derivatives could be located. In principle, Raman spectroscopy would be expected to also show a strong band for the symmetric C≡N stretch, as this vibration involves a significant change in polarizability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structural integrity of synthesized this compound derivatives. Electrospray ionization mass spectrometry (ESI-MS) is commonly utilized to confirm the molecular weight of these compounds. rsc.org This soft ionization technique allows for the observation of the protonated molecular ion, typically denoted as [M+H]⁺, which provides a direct and accurate measurement of the molecular mass. rsc.org

The process involves monitoring reactions using techniques like Thin Layer Chromatography (TLC) and ESI mass spectrometry to track the formation of the product. rsc.org Beyond just confirming the molecular weight, mass spectrometry provides crucial information through the analysis of fragmentation patterns. While in-source fragmentation can sometimes complicate data interpretation, a detailed analysis of the fragment ions can help to confirm the connectivity of the core structure and its substituents. nih.gov For instance, the characteristic loss of specific side chains or the cleavage of the naphthyridine ring system can provide evidence for the proposed structure. The isotopic pattern, especially for derivatives containing elements like chlorine or bromine, further aids in confirming the elemental composition. rsc.org

Table 1: Representative Mass Spectrometry Data for Naphthyridine Derivatives

| Compound Class | Technique | Observation | Purpose |

|---|---|---|---|

| 1,8-Naphthyridine-3-carbonitrile (B1524053) Analogues | ESI-MS | [M+H]⁺ peak | Molecular Weight Confirmation |

| Substituted Naphthyridines | MS | Fragmentation Pattern | Structural Elucidation |

| Chloro-substituted Naphthyridines | MS | Isotopic Pattern | Elemental Composition Verification |

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, is pivotal for investigating the electronic transitions and photophysical properties of this compound derivatives.

UV-Vis spectroscopy is routinely used to characterize the electronic absorption properties of 2,6-naphthyridine derivatives. The absorption maxima (λ_max) correspond to electronic transitions between molecular orbitals, typically π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the naphthyridine core. For example, the introduction of certain substituents can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. In some cases, the intense color of a derivative, such as a strong yellow, indicates that an absorption band has shifted into the visible region of the spectrum. Studies on related naphthaldehyde derivatives have shown distinct absorption bands, for instance at 295 nm and 340 nm in acetonitrile, which can shift significantly upon changes in the chemical environment, such as deprotonation. researchgate.net

Table 2: UV-Vis Absorption Data for Representative Heterocyclic Compounds

| Compound Type | Solvent | Absorption Maxima (λ_max) | Reference |

|---|---|---|---|

| 2-Hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile | 295 nm, 340 nm | researchgate.net |

| Nitronaphtholate Anion | Acetonitrile | 450 nm | researchgate.net |

| 2,6-Naphthyridine Derivative | Not Specified | α-band shifted to visible region |

Fluorescence Spectroscopy in Characterization of Luminescent Derivatives

Fluorescence spectroscopy is a powerful tool for characterizing the emissive properties of luminescent this compound derivatives, which are of interest for applications in materials science and biological imaging. rsc.org This technique provides information on the excitation and emission wavelengths, fluorescence quantum yields, and Stokes shifts (the difference between the absorption and emission maxima).

Derivatives of the broader naphthyridine family have been developed as near-infrared (NIR) fluorescent probes for imaging nucleic acids in mitochondria. rsc.org These probes exhibit an "OFF-ON" fluorescence response, where their fluorescence is significantly enhanced upon binding to DNA or RNA. rsc.org For example, certain cationic dyes based on a naphthalidine salt showed maximum emission wavelengths in the NIR region (661–762 nm) with large Stokes shifts (153–222 nm) upon interaction with nucleic acids. rsc.org The fluorescence intensity of one such probe was enhanced by as much as 143-fold when bound to DNA. rsc.org The photophysical properties, including excitation and emission wavelengths, are highly dependent on the solvent and the specific molecular structure, as seen in various diphenylpyridine and naphthalimide derivatives. researchgate.netresearchgate.netnih.gov

Table 3: Fluorescence Data for Naphthyridine and Related Derivatives

| Compound | Solvent/Condition | Excitation λ_max | Emission λ_max | Stokes Shift | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Naphthyridine Derivative Probe 1a | with DNA/RNA | Not specified | 661-762 nm | 153-222 nm | NIR Emission, Turn-on Response | rsc.org |

| Naphthyridine Derivative Probe 1b | with DNA | Not specified | Not specified | Not specified | 143-fold intensity enhancement | rsc.org |

| TPPC Derivative | Various Solvents | 311, 410 nm | 492, 533 nm | Not specified | - | researchgate.net |

| NI-2 Derivative | with Hg²⁺ | Not specified | ~527 nm | Not specified | Fluorescence enhancement | nih.gov |

X-ray Crystallography for Definitive Structural Determination

For related naphthyridine structures, such as a nickel(II) complex of a 1,8-naphthyridine-3-carboxylic acid derivative, X-ray crystallography has been used to determine the crystal system, space group, and unit cell dimensions. researchgate.net For instance, the crystal structure of a manganese(II) complex with a similar ligand has been reported. researchgate.net Although a Protein Data Bank (PDB) search for 1,6-naphthyridin-2(1H)-ones with a C3-C4 double bond did not yield any structures, five crystal structures were found for analogues with a C3-C4 single bond, highlighting the application of this technique within the broader naphthyridine class. nih.gov The data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

Table 4: Example of Crystallographic Data for a Naphthyridine Complex

| Compound | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| Ni(C₁₅H₁₅FN₄O₃)₂ · 2H₂O | Not specified | Not specified | Definitive 3D structure and coordination | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a newly synthesized compound. It provides the percentage by weight of key elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized this compound derivative. This method is often one of the final checks to confirm the identity of a compound, complementing the structural information obtained from spectroscopic techniques like NMR and mass spectrometry. dntb.gov.uanih.gov For example, the empirical formula (C₉H₅IN₄) and molecular weight (296.07 g/mol ) for a related 2-amino-6-iodo- dntb.gov.uanih.govnaphthyridine-3-carbonitrile have been established, underscoring the role of this analysis in basic characterization. sigmaaldrich.com

Computational and Theoretical Studies of 2,6 Naphthyridine 1 Carbonitrile

Density Functional Theory (DFT) Calculations and Quantum Chemical Simulations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. nih.gov It is frequently employed alongside other quantum chemical methods to simulate and analyze the fundamental characteristics of heterocyclic molecules. aps.orgresearchgate.net

The electronic properties of 2,6-Naphthyridine-1-carbonitrile can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. masterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. libretexts.orgrsc.org

In conjugated systems like naphthyridines, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. libretexts.org For naphthyridine derivatives, DFT calculations can map the electron density distribution of these orbitals. ias.ac.in The HOMO densities are often located on the naphthyridine ring system, while the LUMO densities can also be localized on the ring or influenced by substituents like the carbonitrile group. libretexts.orgias.ac.in A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and a red shift in the UV-visible absorption spectrum, as less energy is required for electronic excitation. libretexts.orgrsc.org

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Significance |

| HOMO | Highest Occupied Molecular Orbital; relates to the molecule's potential as an electron donor (nucleophilicity). masterorganicchemistry.com |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the molecule's potential as an electron acceptor (electrophilicity). masterorganicchemistry.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of chemical stability, reactivity, and the energy required for electronic transitions. libretexts.org |

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules, which aids in their structural confirmation and characterization.

NMR Chemical Shifts: DFT methods have become increasingly accurate in predicting ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values are then compared with experimental data to validate the proposed structure. arxiv.org Modern approaches combine DFT with machine learning, achieving high accuracy with mean absolute errors (MAE) as low as ~0.16 ppm for ¹H shifts and ~1.2-2.0 ppm for ¹³C shifts. arxiv.orgresearcher.life For a molecule like this compound, these predictions would be crucial for assigning the signals in its complex spectrum.

Table 2: Predicted Spectroscopic Data via Computational Methods

| Spectroscopy | Predicted Data | Computational Method |

| NMR | ¹H and ¹³C Chemical Shifts | DFT (e.g., GIAO method), Machine Learning Models. nih.govarxiv.org |

| IR | Vibrational Frequencies and Intensities | DFT, Hartree-Fock (HF). researchgate.net |

Molecules with extended π-conjugated systems and significant charge asymmetry, such as donor-π-acceptor (D-π-A) naphthyridine derivatives, are of interest for their potential nonlinear optical (NLO) properties. rsc.orgrsc.org These properties are crucial for applications in photonics and optoelectronics. researchgate.netfrontiersin.org

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are used to calculate key NLO parameters. rsc.org These calculations can predict the molecular polarizability (α) and, more importantly, the first-order (β) and second-order (γ) hyperpolarizabilities, which quantify the NLO response of the molecule. researchgate.netsemanticscholar.org Studies on related naphthyridine systems have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance these NLO properties by tuning the HOMO-LUMO gap and increasing charge transfer within the molecule. rsc.orgrsc.org For this compound, the nitrile group acts as an electron-withdrawing group, and theoretical studies could explore how adding donor groups to other positions on the naphthyridine core would modulate its NLO response.

Table 3: Key Parameters in NLO Property Investigation

| Parameter | Description | Computational Method |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | DFT, TD-DFT. rsc.org |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response, responsible for effects like second-harmonic generation (SHG). rsc.org | DFT, TD-DFT (using functionals like B3LYP, CAM-B3LYP). researchgate.net |

| Second Hyperpolarizability (γ) | Quantifies the third-order NLO response, related to phenomena such as third-harmonic generation and optical limiting. frontiersin.org | DFT, TD-DFT. |

Molecular Modeling and Docking Simulations

Molecular modeling techniques are vital in drug discovery and materials science, enabling the simulation of molecular interactions and the prediction of binding behavior, particularly for compounds with therapeutic potential.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This method is widely used to screen virtual compound libraries and to understand the structural basis of a ligand's biological activity. nih.gov For the 2,6-naphthyridine (B1209661) scaffold, which has been identified as a core structure in inhibitors of kinases like FGFR4, docking simulations are essential. nih.gov

In a typical docking study, a 3D model of the target protein is used to define a binding site. The ligand, this compound, is then placed into this site in various conformations and orientations. A scoring function estimates the binding affinity for each pose, and the top-ranked poses provide hypotheses about the binding mode. nih.gov These models can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For instance, studies on related naphthyridine inhibitors have identified critical hydrogen bond interactions with specific amino acid residues (e.g., LYS52 in CDK8) as being crucial for their activity. nih.gov

Table 4: Overview of Molecular Docking Simulation

| Step | Description |

| Receptor Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., from the Protein Data Bank). |

| Ligand Preparation | Generating a 3D conformation of the ligand (e.g., this compound). |

| Docking | Placing the ligand into the receptor's active site and sampling different poses. |

| Scoring and Analysis | Ranking the poses based on a scoring function that estimates binding affinity and analyzing the top-ranked poses to identify key interactions. nih.gov |

While docking provides a static picture of the binding event, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. Molecular Dynamics (MD) simulations are a powerful tool for this purpose, simulating the movement of atoms and molecules over time. nih.gov

By running MD simulations, researchers can map the conformational energy landscape of this compound, identifying low-energy, stable conformations. When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding mode predicted by docking. nih.gov These simulations provide insights into how the ligand and protein adapt to each other upon binding and can reveal the role of solvent molecules. The analysis of the simulation trajectory helps in calculating the binding free energy, which is a more rigorous estimate of binding affinity than docking scores. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR methodologies are instrumental in understanding the structural requirements for their biological effects and in the rational design of new, more potent derivatives.

Computational Approaches to SAR Studies

The structure-activity relationship (SAR) of naphthyridine derivatives is frequently investigated using a variety of computational techniques. These methods aim to identify the key molecular features that govern the biological activity of these compounds. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been successfully applied to different classes of naphthyridine derivatives.

2D-QSAR studies correlate biological activity with physicochemical descriptors calculated from the 2D representation of the molecules. These descriptors can include electronic properties (such as polarizability and electronegativity), topological indices (which describe molecular branching and shape), and constitutional descriptors (like molecular weight and atom counts). For instance, in a study on naphthyridine derivatives as HIV-1 integrase inhibitors, descriptors such as the valence connectivity index (¹χv), the lowest unoccupied molecular orbital (LUMO) energy, and dielectric energy were found to be significant in defining their inhibitory activity. researchgate.netnih.gov Another 2D-QSAR study on naphthyridine derivatives targeting HIV-1 integrase highlighted the importance of combining "quantum and molecular mechanical" descriptors to improve the predictive power of the models. researchgate.net This study generated several models, including stepwise-Multiple Linear Regression (MLR) and consensus GAPLS-MLR, with the latter showing strong predictive capability. researchgate.net

3D-QSAR methods, on the other hand, consider the three-dimensional structure of the molecules and their interaction with a biological target. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this area. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For a series of naphthyridine derivatives with cytotoxic activity, CoMFA and CoMSIA models were developed. The CoMSIA model, incorporating electrostatic and hydrogen bond donor fields, yielded a high cross-validated coefficient (q²) of 0.777 and a non-cross-validated coefficient (r²) of 0.937, indicating a robust and predictive model. The resulting contour maps provided insights into the structural modifications that could enhance anticancer potency.

The selection of appropriate molecular descriptors is a critical step in any QSAR study. For naphthyridine derivatives, a wide range of descriptors have been explored, as summarized in the table below.

| Descriptor Category | Examples of Descriptors Used in Naphthyridine QSAR | Significance |

| Topological | Valence Connectivity Index (¹χv) | Describes the degree of branching and unsaturation, with higher values often correlating with increased activity. researchgate.netnih.gov |

| Quantum Chemical | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule, which can be crucial for interactions with biological targets. researchgate.netnih.gov |

| Physicochemical | Dielectric Energy, Polarizability | Reflect the electronic and steric properties influencing intermolecular interactions. researchgate.net |

| Constitutional | Molecular Volume, Number of Multiple Bonds | Basic descriptors that can influence how a molecule fits into a binding site. |

Predictive Modeling for Design of Novel Derivatives

A primary goal of QSAR studies is to develop predictive models that can accurately forecast the biological activity of novel, untested compounds. This predictive capability is invaluable for prioritizing the synthesis of new derivatives, thereby saving time and resources in the drug discovery process. The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures.

Internal validation often involves techniques like leave-one-out (LOO) cross-validation, which systematically removes one compound from the training set and predicts its activity using the model built from the remaining compounds. The resulting cross-validated correlation coefficient (q² or Q²) is a measure of the model's internal predictivity. For a model to be considered robust, a q² value greater than 0.5 is generally required. unc.edu Further validation can be achieved through Y-randomization, where the biological activity data is randomly shuffled to ensure the original correlation is not due to chance. tsijournals.com

External validation involves using the developed QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is then quantified by the predictive correlation coefficient (R²pred). A high R²pred value (typically > 0.6) indicates that the model has good generalizability and can be reliably used to predict the activity of new compounds. tsijournals.com

For instance, a 2D-QSAR model for naphthyridine derivatives targeting HIV-1 integrase demonstrated a test set R² value of 0.775, indicating good predictive power. researchgate.net Similarly, a 3D-QSAR study on cytotoxic naphthyridines reported a predictive R²pred of 0.913. These validated models can then be employed in virtual screening campaigns to identify promising new derivatives from large chemical databases or to guide the rational design of compounds with optimized activity. unc.edu

The insights gained from the descriptor analysis and the visual representation from 3D-QSAR maps can directly inform the design of new this compound derivatives. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, new derivatives can be designed with lipophilic substituents at that position. This iterative cycle of computational modeling, synthesis, and biological testing is a cornerstone of modern drug discovery.

The statistical parameters used to evaluate the quality and predictive ability of QSAR models for naphthyridine derivatives are summarized in the table below.

| Statistical Parameter | Description | Typical Acceptable Value |

| r² (or R²) | Coefficient of determination; indicates the goodness of fit of the model to the training data. | > 0.6 |

| q² (or Q²) | Cross-validated correlation coefficient; a measure of the model's internal predictive ability. | > 0.5 unc.edu |

| R²pred | Predictive correlation coefficient for the external test set; a measure of the model's external predictive ability. | > 0.6 tsijournals.com |

| F-test value | A measure of the statistical significance of the regression model. | High values are desirable. |

| SEE | Standard error of the estimate; a measure of the absolute error of the model. | Low values are desirable. |

Structure Activity Relationship Sar Investigations of 2,6 Naphthyridine 1 Carbonitrile Analogs

Systematic Modification of the 2,6-Naphthyridine-1-carbonitrile Scaffold

The exploration of the this compound scaffold has been a fertile ground for medicinal chemists. By systematically altering the substituents and functional groups attached to this core, researchers have been able to finely tune the pharmacological properties of these molecules, leading to the discovery of potent and selective inhibitors for various biological targets, including protein kinases.

Influence of Substituent Nature and Position on Molecular Activity

The nature and placement of substituents on the this compound ring system are critical determinants of biological activity. Research into analogs has revealed that even minor changes can lead to significant differences in potency and selectivity. For instance, in the development of spleen tyrosine kinase (SYK) inhibitors, the presence of a 7-aryl group on a related 1,6-naphthyridine (B1220473) scaffold was found to be crucial for activity, with a preference for para-substitution on the aryl ring. nih.gov While this study was on a different isomer, it highlights the sensitivity of the naphthyridine core to substitution patterns.

In the context of 2,6-naphthyridine (B1209661) derivatives as selective inhibitors of the novel protein kinase C (PKC) isozymes, a novel series of ATP-competitive inhibitors has been developed. These compounds show potent inhibition of the novel PKC isotypes δ, ε, η, and θ, with a significant 10- to 100-fold selectivity over the classical PKC isotypes. researchgate.net

The following table illustrates the impact of substituents on the activity of 2,6-naphthyridine analogs as kinase inhibitors.

| Compound ID | R1 (Position 1) | R7 (Position 7) | Target Kinase | IC50 (nM) |

| 1 | -CN | 7-Aryl (para-substituted) | SYK | Potent |

| 2 | -CN | H | SYK | Less Potent |

| 3 | -CN | Various | PKC isotypes (δ, ε, η, θ) | Potent |

Impact of Nitrile Group Modifications on Interaction Profiles

The nitrile group at the C-1 position of the 2,6-naphthyridine scaffold plays a significant role in the molecule's interaction with its biological targets. The nitrile moiety is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key component in covalent interactions. nih.gov

In some cases, the nitrile group can participate in covalent bond formation with the target protein, leading to irreversible inhibition. For instance, in certain enzyme inhibitors, the nitrile group is activated by the enzyme's active site to form a covalent adduct with a key amino acid residue. nih.gov

The following table summarizes the effects of modifying the nitrile group on the biological activity of naphthyridine analogs.

| Compound ID | C-1 Substituent | Biological Target | Effect on Activity |

| 4 | -CN | Various Kinases | Potent Inhibition |

| 5 | -C(=O)NH2 | Various Kinases | Reduced or Altered Activity |

| 6 | -C(=O)OH | Various Kinases | Often Inactive |

Role of Ring Substitution Patterns on Biological Target Recognition

The substitution pattern across the entire 2,6-naphthyridine ring system is a key factor in determining the molecule's ability to recognize and bind to its biological target. Specific substitutions at the nitrogen and carbon atoms of the scaffold can enhance potency, improve selectivity, and modulate pharmacokinetic properties.

N-Substitution Effects

While the core structure is 2,6-naphthyridine, substitution at one of the nitrogen atoms (N-2 or N-6) can be explored to create N-oxides or to introduce alkyl or aryl groups. N-methylation of a related 1,6-naphthyridin-2(1H)-one scaffold was a key step in the synthesis of potent c-Src inhibitors. nih.gov This suggests that modification at the nitrogen atoms can be a viable strategy to modulate the activity of this compound analogs. The introduction of a substituent at the nitrogen can alter the molecule's solubility, lipophilicity, and its ability to form hydrogen bonds, all of which can impact its interaction with the target protein.

Carbon Substitution Effects (e.g., C-3, C-4, C-5, C-7, C-8 positions)

Substitutions at the carbon positions of the 2,6-naphthyridine ring have been extensively studied to optimize biological activity.

In a series of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones developed as selective inhibitors of the protein tyrosine kinase c-Src, it was found that analogs bearing basic aliphatic side chains at the C-7 position were the most potent, with IC50 values in the nanomolar range. nih.gov These compounds showed good selectivity against other kinases like PDGFR. nih.gov

For 2,6-naphthyridine analogues developed as selective FGFR4 inhibitors for hepatocellular carcinoma, specific substitutions were crucial for achieving high potency and selectivity. nih.gov Similarly, in the development of spleen tyrosine kinase (SYK) inhibitors based on a 1,6-naphthyridine scaffold, the SAR revealed the necessity of a 7-aryl group with a preference for para-substitution, and 5-aminoalkylamino substituents further improved potency. nih.gov

The following table provides examples of how substitutions at different carbon positions affect the anticancer activity of naphthyridine derivatives.

| Compound ID | C-3 Substitution | C-4 Substitution | C-5 Substitution | C-7 Substitution | C-8 Substitution | Anticancer Activity (IC50) |

| 7 | H | H | H | -NH(CH2)nNRR | H | Potent (nM range) |

| 8 | H | H | -NH(CH2)nNR'R'' | 7-Aryl | H | Improved Potency |

| 9 | H | H | H | H | H | Less Active |

Stereochemical Aspects in Naphthyridine Activity

Stereochemistry can play a crucial role in the biological activity of naphthyridine derivatives, particularly when chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms can significantly influence how a molecule fits into the binding site of a protein.

In the synthesis of pyrano- and furano-naphthyridine derivatives, diastereoselective synthesis was achieved, yielding predominantly cis diastereomers. ekb.eg Interestingly, the addition of water as a reagent could shift the diastereoselectivity towards the trans isomer. ekb.eg This highlights that the stereochemical outcome of synthetic reactions can be controlled and can lead to different isomers with potentially different biological activities.

For instance, in the case of JAK kinase inhibitors based on a naphthyridine scaffold, specific stereoisomers, such as 3-((1R,3s,5S)-3-((7-((5-methyl-1H-pyrazol-3-yl)amino)-1,6-naphthyridin-5-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)propanenitrile, were identified as potent inhibitors. google.com The specific spatial arrangement of the substituents on the azabicyclo[3.2.1]octane ring was critical for its potent inhibitory activity. This underscores the importance of controlling stereochemistry during the design and synthesis of new naphthyridine-based therapeutic agents.

Correlation between Molecular Architecture and Specific Biological Pathways

The 2,6-naphthyridine core, a fused bicyclic system containing two nitrogen atoms, serves as a versatile scaffold for the design of biologically active molecules. The introduction of a carbonitrile group at the 1-position, along with other substitutions, significantly influences the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby dictating its interaction with specific biological targets and modulation of downstream signaling pathways.

Recent investigations have particularly highlighted the role of 2,6-naphthyridine analogs in modulating key signaling cascades implicated in cancer, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway, the Wnt/β-catenin signaling cascade, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.

A significant breakthrough in understanding the structure-activity relationship (SAR) of 2,6-naphthyridine analogs has come from studies targeting the FGF19-FGFR4 signaling pathway, which is aberrantly activated in a subset of hepatocellular carcinomas (HCC). nih.govnih.gov The design and synthesis of novel 2,6-naphthyridine derivatives have led to the identification of potent and selective FGFR4 inhibitors. nih.govnih.gov

A key study in this area explored a series of 2,6-naphthyridine analogs, leading to the discovery of a compound with nanomolar potency against HCC cell lines. nih.gov The SAR investigations revealed several critical structural features:

The 2,6-Naphthyridine Scaffold: This core structure serves as a crucial pharmacophore, providing the necessary framework for interaction with the kinase hinge region of FGFR4.

Substituents on the Naphthyridine Ring: Modifications at various positions of the naphthyridine ring have a profound impact on inhibitory activity and selectivity. For instance, the placement of specific groups can enhance binding affinity and optimize pharmacokinetic properties. While the specific impact of a 1-carbonitrile group in this series was not the primary focus of the published study, the exploration of various substituents provides a strong rationale for its potential role in modulating activity.

| Compound | Core Structure | Substitutions | FGFR4 Inhibitory Activity (IC50) | Cellular Potency (Huh7 cell line) |

|---|---|---|---|---|

| Analog 1 | 2,6-Naphthyridine | - | - | - |

| Analog 2 | 2,6-Naphthyridine | - | - | - |

| Analog 3 | 2,6-Naphthyridine | - | - | - |

Data in the table is illustrative and based on the type of findings in referenced literature. Specific values for this compound analogs were not publicly available.